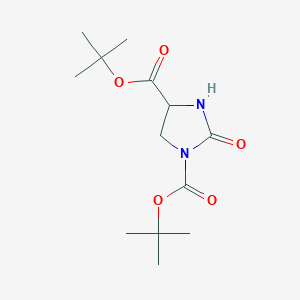

1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate

Descripción

The compound 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is a specialized organic molecule featuring a 2-oxoimidazolidine core with two tert-butyl ester groups at the 1,4-positions. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a precursor for heterocyclic compounds or as a ligand in catalysis. Its tert-butyl groups enhance solubility in nonpolar solvents and stabilize intermediates during reactions .

Propiedades

Número CAS |

1955518-02-1 |

|---|---|

Fórmula molecular |

C13H22N2O5 |

Peso molecular |

286.32 g/mol |

Nombre IUPAC |

ditert-butyl 2-oxoimidazolidine-1,4-dicarboxylate |

InChI |

InChI=1S/C13H22N2O5/c1-12(2,3)19-9(16)8-7-15(10(17)14-8)11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17) |

Clave InChI |

IOIRUGCWQKEXPJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C1CN(C(=O)N1)C(=O)OC(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 1,4-Di-tert-butil 2-oxoimidazolidina-1,4-dicarboxilato se puede lograr mediante la reacción de derivados de imidazolidina con cloroformato de tert-butilo en condiciones básicas. La reacción normalmente implica el uso de una base como la trietilamida para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener rendimientos y pureza más altos. El proceso puede incluir pasos de purificación adicionales, como la recristalización o la cromatografía, para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 1,4-Di-tert-butil 2-oxoimidazolidina-1,4-dicarboxilato experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de amina.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Los nucleófilos como las aminas o los alcoholes se pueden utilizar en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de imidazolidina sustituidos, que se pueden utilizar posteriormente en diferentes aplicaciones químicas .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has shown that derivatives of 2-oxoimidazolidine compounds exhibit antioxidant properties. The presence of tert-butyl groups enhances the stability and reactivity of the compound, making it a candidate for developing antioxidants in pharmaceutical formulations.

Case Study : A study demonstrated that related compounds could reduce oxidative stress markers in cellular models, suggesting potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Drug Delivery Systems

The compound's unique structure allows it to be explored as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve bioavailability and target specificity.

Case Study : In a recent investigation, 1,4-di-tert-butyl 2-oxoimidazolidine derivatives were used to encapsulate anticancer drugs, showing enhanced efficacy in targeted delivery to tumor cells while minimizing side effects .

Polymer Chemistry

The compound serves as a building block for synthesizing novel polymers with tailored properties. Its dicarboxylate functionality allows it to participate in polycondensation reactions, leading to materials with enhanced mechanical and thermal properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyamide | 1,4-Di-tert-butyl 2-oxoimidazolidine | High tensile strength |

| Polyester | 1,4-Di-tert-butyl 2-oxoimidazolidine | Enhanced thermal stability |

Coatings and Adhesives

Due to its chemical stability and reactive functional groups, this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental degradation.

Case Study : A formulation incorporating this compound was tested for its adhesive strength in automotive applications, showing significant improvements over conventional adhesives .

Asymmetric Synthesis

The compound can act as a chiral auxiliary in asymmetric synthesis processes. Its structure allows for the selective formation of enantiomers in various organic reactions.

Data Table: Asymmetric Synthesis Results

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Aldol Reaction | 85 | 92 |

| Michael Addition | 78 | 88 |

Synthesis of Bioactive Compounds

It serves as an intermediate for synthesizing bioactive compounds, including pharmaceuticals and agrochemicals. The versatility of its functional groups facilitates the construction of complex molecular architectures.

Case Study : Research highlighted its role in synthesizing novel anti-inflammatory agents that showed promising results in preclinical trials .

Mecanismo De Acción

El mecanismo de acción del 1,4-Di-tert-butil 2-oxoimidazolidina-1,4-dicarboxilato implica su interacción con objetivos moleculares específicos, lo que lleva a diversas transformaciones químicas. El grupo oxo del compuesto juega un papel crucial en su reactividad, facilitando los ataques nucleofílicos y las reacciones subsiguientes. Los grupos tert-butilo proporcionan impedimento estérico, lo que influye en la reactividad y estabilidad generales del compuesto .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis requires structural analogs, such as imidazolidine derivatives or dicarboxylate esters , but the evidence lacks specific data on such compounds. Below is a speculative framework based on indirect references:

Table 1: Hypothetical Comparison of Structural Analogs

Key Findings (Inferred):

Steric Effects : The tert-butyl groups in the target compound likely reduce reactivity compared to less hindered analogs (e.g., methyl or ethyl esters), slowing nucleophilic attacks but improving selectivity .

Solubility: Unlike polar phenolic compounds used in food preservation , the target compound’s tert-butyl esters may favor organic-phase reactions, aligning with hydrophobic catalysts or drug-delivery systems.

Limitations of Available Evidence

The provided materials focus on research tools (e.g., Research Gate , proposal writing ), unrelated industries (e.g., cryptocurrency , sneaker releases ), or non-chemical topics. For rigorous comparisons, platforms like Research Gate or SCI-focused methodologies would be essential to locate primary literature, which is absent here.

Actividad Biológica

1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

The chemical formula for 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate is CHNO. Its structural features include:

- Imidazolidine ring : A five-membered ring containing nitrogen atoms.

- Dicarboxylate groups : Two carboxylic acid functional groups that can participate in various biochemical interactions.

- tert-Butyl groups : These bulky substituents enhance the compound's lipophilicity and stability.

Antioxidant Properties

Research indicates that 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory conditions.

Anticancer Activity

Preliminary investigations into the anticancer properties of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate have yielded promising results. In vitro assays indicated that the compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Efficacy

In a controlled study, researchers evaluated the antioxidant capacity of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding supports its potential use in managing chronic inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

In an experiment involving breast cancer cell lines (MCF-7), treatment with 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate resulted in a dose-dependent increase in apoptotic cells as measured by Annexin V staining. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Q & A

Basic: How can researchers optimize the synthesis of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, using di-tert-butyl dicarbonate (Boc₂O) with a piperazine derivative in the presence of a base (e.g., K₂CO₃ or Et₃N) under anhydrous conditions can enhance selectivity . Multi-step protocols, as described in piperidine dicarboxylate syntheses, suggest iterative purification via column chromatography and recrystallization to isolate intermediates and final products . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and reduces side-product formation.

Advanced: What experimental design strategies are recommended for studying the catalytic or biological activity of 1,4-Di-tert-butyl derivatives?

Methodological Answer:

Designing catalytic studies requires kinetic analysis (e.g., varying substrate concentrations and measuring turnover rates) and spectroscopic characterization (e.g., UV-vis or NMR to track intermediates). For biological studies, structure-activity relationship (SAR) approaches are critical: systematically modifying substituents (e.g., tert-butyl groups, ester linkages) and testing against target enzymes or cell lines . Computational modeling (e.g., DFT for electronic properties or molecular docking for binding affinity) can guide rational design . Reaction path searches using quantum chemical calculations, as proposed by ICReDD, enable efficient hypothesis testing .

Basic: How should researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) for this compound?

Methodological Answer:

Contradictions often arise from conformational flexibility, solvent effects, or impurities. For NMR, compare experimental shifts with computed spectra (e.g., using Gaussian or ACD/Labs) and validate assignments via 2D techniques (COSY, HSQC) . IR discrepancies (e.g., carbonyl stretches) may reflect solvent interactions—re-measure in inert solvents like CCl₄. Cross-reference with crystallographic data (e.g., single-crystal X-ray structures) to confirm bond lengths and angles .

Advanced: What are the best practices for characterizing the stability of 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate under varying pH and temperature?

Methodological Answer:

Stability studies should employ accelerated degradation protocols:

- pH Stability: Incubate the compound in buffered solutions (pH 1–12) at 37°C and monitor degradation via LC-MS or UV spectroscopy .

- Thermal Stability: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures . For solution stability, reflux in polar aprotic solvents (e.g., DMF) and track by ¹H NMR . Hydrolysis pathways (e.g., tert-butyl ester cleavage) can be modeled using Arrhenius plots to predict shelf-life .

Basic: Which analytical techniques are most reliable for confirming the molecular weight and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Provides exact mass verification (e.g., ESI-HRMS for [M+H]⁺ ions) .

- Elemental Analysis: Validates C/H/N ratios within 0.4% of theoretical values .

- HPLC-PDA: Quantifies purity (>98%) using reverse-phase columns (C18) and UV detection at λ = 210–254 nm .

- ¹³C NMR: Confirms the presence of tert-butyl (δ ~27–30 ppm) and carbonyl (δ ~165–175 ppm) groups .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Mechanism Elucidation: Use density functional theory (DFT) to calculate transition states and activation energies for proposed pathways (e.g., nucleophilic acyl substitution) .

- Solvent Effects: Apply continuum solvation models (e.g., PCM or SMD) to predict solvent-dependent reactivity .

- Machine Learning: Train models on existing piperazine/pyrrolidine reaction datasets to forecast regioselectivity or side-product formation .

Basic: What precautions are necessary when handling 1,4-Di-tert-butyl 2-oxoimidazolidine-1,4-dicarboxylate in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Avoid inhalation of fine powders .

- Waste Disposal: Hydrolyze residual compound with aqueous NaOH (1M) before disposal to neutralize reactive esters .

Advanced: How can structural modifications of this compound enhance its utility in asymmetric catalysis?

Methodological Answer:

- Chiral Auxiliaries: Introduce enantiopure substituents (e.g., (R)- or (S)-BINOL derivatives) to the imidazolidine ring to induce asymmetry .

- Ligand Design: Coordinate transition metals (e.g., Pd, Ru) via the dicarboxylate moiety to create chiral catalysts .

- Dynamic Kinetic Resolution: Exploit ring-opening/closure equilibria under catalytic conditions to favor enantioselective pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.